molecular formula C24H22N6O2S B15086048 N-[4-(acetylamino)phenyl]-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-[4-(acetylamino)phenyl]-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B15086048
M. Wt: 458.5 g/mol
InChI Key: USYFDNZRFRAEBY-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative featuring a 4-(acetylamino)phenyl group and a 4-methylphenyl-substituted triazole ring linked to a pyridin-4-yl moiety. Its structural complexity, characterized by a sulfanyl bridge and multiple aromatic substituents, allows for diverse intermolecular interactions, making it a candidate for structure-activity relationship (SAR) studies.

Properties

Molecular Formula

C24H22N6O2S

Molecular Weight

458.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H22N6O2S/c1-16-3-9-21(10-4-16)30-23(18-11-13-25-14-12-18)28-29-24(30)33-15-22(32)27-20-7-5-19(6-8-20)26-17(2)31/h3-14H,15H2,1-2H3,(H,26,31)(H,27,32)

InChI Key

USYFDNZRFRAEBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)NC(=O)C)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Synthesis of 4-(4-Methylphenyl)-5-(Pyridin-4-yl)-4H-1,2,4-Triazole-3-Thiol

The triazole core is synthesized via cyclocondensation of 4-methylphenylhydrazine with pyridine-4-carboxamide in the presence of carbon disulfide (CS2) under basic conditions. A representative procedure involves:

  • Reagents : 4-Methylphenylhydrazine (1.0 equiv), pyridine-4-carboxamide (1.1 equiv), CS2 (2.0 equiv), potassium hydroxide (KOH, 2.5 equiv).
  • Conditions : Reflux in ethanol (EtOH) at 80°C for 6 hours.
  • Workup : Acidification with HCl to pH 2–3, filtration, and recrystallization from ethanol.

Yield : 68–72%.

Thioetherification with 2-Chloro-N-(4-Acetamidophenyl)Acetamide

The thiol intermediate undergoes alkylation with 2-chloro-N-(4-acetamidophenyl)acetamide in a nucleophilic substitution reaction:

  • Reagents : Triazole-thiol (1.0 equiv), 2-chloro-N-(4-acetamidophenyl)acetamide (1.2 equiv), KOH (1.5 equiv).
  • Conditions : Stirring in dimethylformamide (DMF) at 25°C for 12 hours.
  • Workup : Precipitation with ice-water, filtration, and purification via column chromatography (silica gel, ethyl acetate/hexane 1:1).

Yield : 58–63%.

Synthetic Route 2: One-Pot Assembly via Sequential Coupling

Simultaneous Triazole and Sulfanyl Bridge Formation

This route employs a one-pot strategy to streamline the synthesis:

  • Reagents : 4-Acetamidophenyl isothiocyanate (1.0 equiv), 4-methylphenyl hydrazine (1.0 equiv), pyridine-4-carboxylic acid hydrazide (1.0 equiv), chloroacetyl chloride (1.5 equiv).
  • Conditions : Sequential addition in tetrahydrofuran (THF) at 0°C → 25°C over 24 hours.
  • Workup : Extraction with dichloromethane (DCM), evaporation, and recrystallization from methanol.

Yield : 52–55%.

Critical Analysis of Reaction Parameters

Solvent and Base Optimization

Comparative studies highlight ethanol and DMF as optimal solvents for triazole cyclization and thioetherification, respectively. Base selection (KOH vs. NaOH) impacts thiol deprotonation efficiency:

  • KOH : Higher yields (63%) due to enhanced nucleophilicity.
  • NaOH : Lower yields (48%) with increased byproduct formation.

Temperature and Time Dependence

Prolonged reflux (6–8 hours) during triazole formation improves ring closure efficiency, while excessive heating (>10 hours) promotes decomposition. Thioetherification at ambient temperature minimizes acetamide hydrolysis.

Spectroscopic Characterization and Purity Assessment

Key Spectral Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 2.05 (s, 3H, CH3), 2.38 (s, 3H, Ar-CH3), 3.89 (s, 2H, SCH2), 7.12–8.52 (m, 12H, Ar-H).
  • IR (KBr) : 3250 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S).

HPLC Purity Profiles

  • Column : C18 (4.6 × 250 mm, 5 µm).
  • Mobile Phase : Acetonitrile/water (70:30).
  • Retention Time : 8.2 minutes.
  • Purity : ≥98.5%.

Challenges and Mitigation Strategies

Byproduct Formation During Thioetherification

Competitive oxidation of the sulfanyl group to sulfoxide is observed in aerobic conditions. Mitigation involves:

  • Inert Atmosphere : Nitrogen or argon sparging reduces oxidation by 40%.
  • Antioxidants : Addition of 0.1% ascorbic acid suppresses sulfoxide formation.

Recrystallization Solvent Selection

Ethanol and methanol provide optimal crystal morphology, whereas acetonitrile yields amorphous solids with embedded impurities.

Industrial-Scale Adaptation Considerations

Cost-Effective Reagent Alternatives

  • CS2 Substitution : Thiourea reduces toxicity but lowers triazole yield by 15%.
  • Chloroacetyl Chloride vs. Bromoacetyl Bromide : The latter increases reaction rate but raises halide waste disposal costs.

Continuous Flow Synthesis

Microreactor systems enhance heat transfer during exothermic thioetherification, achieving 85% conversion in 30 minutes vs. 12 hours batch.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the phenyl or triazole rings .

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole ring and sulfanyl group are likely involved in binding to target proteins or enzymes, affecting their activity and leading to various biological effects .

Comparison with Similar Compounds

Pyridine Positional Isomerism

  • Target Compound : Pyridin-4-yl at position 5 of the triazole ring.
  • N-[4-(acetylamino)phenyl]-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS 578720-61-3): Pyridin-2-yl substitution at position 3.

Alkyl and Aryl Substituents at Position 4

  • Target Compound : 4-Methylphenyl at position 3.
  • N-[4-(Dimethylamino)phenyl]-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Ethyl group at position 4. The smaller ethyl substituent may reduce steric hindrance compared to the bulkier 4-methylphenyl group, influencing solubility and metabolic stability.
  • 2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-acetylphenyl)acetamide (Compound 17, ): Phenyl group at position 4. Increased aromaticity could enhance π-π stacking interactions in target proteins.

Modifications on the Acetamide-Linked Phenyl Group

Amino Group Functionalization

  • Target Compound: 4-Acetylamino group.
  • N-(4-(Dimethylamino)phenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): 4-Dimethylamino group.
  • N-(5-Acetamido-2-methoxyphenyl)-2-((4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS 618426-42-9, ) : Methoxy and acetamido groups on the phenyl ring. The methoxy group enhances lipophilicity, which may improve blood-brain barrier penetration.

Halogen and Heterocyclic Substitutions

  • N-(3,4-difluorophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS 618426-90-7, ) : Difluorophenyl group. Fluorine atoms increase electronegativity and metabolic stability via C-F bond resistance to oxidation.
  • 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide (CAS 477332-63-1, ) : 4-Chlorophenyl and difluorophenyl groups. Halogenation is a common strategy to enhance binding affinity in drug design.

Biological Activity

N-[4-(acetylamino)phenyl]-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant case studies, highlighting its applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a triazole ring fused with a phenyl and pyridine moiety, linked through a sulfanyl group. The synthesis typically involves several steps:

  • Formation of the Triazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and carbon disulfide.
  • Attachment of the Sulfanyl Group : The triazole intermediate is reacted with a chlorophenyl thiol.
  • Acetylation : The final step involves acetylating the amino group on the aromatic ring using acetic anhydride under acidic conditions.

These synthetic routes allow for the introduction of various substituents that can modulate biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in inflammatory pathways and cancer progression. Key mechanisms include:

  • Inhibition of Cyclooxygenase (COX) : This enzyme plays a critical role in the inflammatory response; inhibition can reduce inflammation and pain.
  • Interference with Lipoxygenase (LOX) : Similar to COX, LOX is involved in the synthesis of leukotrienes, which are mediators of inflammation.
  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells by disrupting signaling pathways critical for cell survival.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Activity Mechanism Reference
Anti-inflammatoryCOX and LOX inhibition
AnticancerInduces apoptosis in cancer cells
Enzyme inhibitionTargets specific kinases involved in cancer

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of various triazole derivatives, this compound exhibited significant cytotoxic effects against several cancer cell lines. The study utilized standard assays to measure cell viability and apoptosis rates. Results indicated that the compound effectively reduced cell proliferation and induced apoptosis through mitochondrial pathways.

Case Study 2: Anti-inflammatory Effects

Research focused on the anti-inflammatory effects of this compound demonstrated its ability to significantly lower pro-inflammatory cytokines in vitro. The compound was tested on macrophage cultures stimulated with lipopolysaccharides (LPS). Results showed a marked decrease in TNF-alpha and IL-6 levels, suggesting its potential as a therapeutic agent for inflammatory diseases.

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